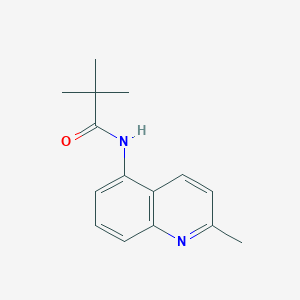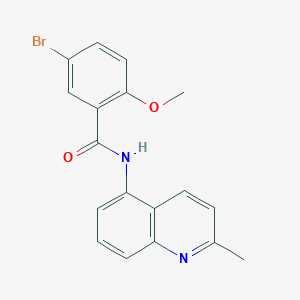![molecular formula C17H20N6OS2 B278074 N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-N'-isobutyrylthiourea](/img/structure/B278074.png)
N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-N'-isobutyrylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-N'-isobutyrylthiourea, commonly known as ETDT, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ETDT belongs to the class of thiourea derivatives and has been shown to possess a wide range of pharmacological properties.
Mécanisme D'action
The mechanism of action of ETDT is not fully understood. However, it is believed to act through multiple pathways, including modulation of neurotransmitter release, inhibition of pro-inflammatory cytokines, and regulation of oxidative stress. ETDT has also been shown to modulate ion channels, which may contribute to its anticonvulsant and analgesic properties.
Biochemical and Physiological Effects:
ETDT has been shown to have a wide range of biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. ETDT has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, which may contribute to its neuroprotective effects. In addition, ETDT has been shown to modulate the activity of ion channels, including voltage-gated sodium channels, which may contribute to its anticonvulsant and analgesic properties.
Avantages Et Limitations Des Expériences En Laboratoire
ETDT has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. ETDT also possesses a wide range of pharmacological properties, which makes it a versatile compound for use in various experimental models. However, there are also some limitations to using ETDT in lab experiments. For example, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. In addition, ETDT may have off-target effects, which may complicate its use in certain experimental models.
Orientations Futures
There are several future directions for research on ETDT. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. ETDT has been shown to possess neuroprotective properties and may be able to slow the progression of these diseases. Another area of interest is its potential use as an analgesic. ETDT has been shown to possess analgesic properties and may be able to provide pain relief without the side effects of traditional pain medications. Finally, further research is needed to fully understand the mechanism of action of ETDT and to identify its molecular targets. This information will be critical for the development of more effective and targeted therapies based on ETDT.
Méthodes De Synthèse
The synthesis of ETDT involves the reaction of 3-ethyl-6-(2-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole with isobutyryl isothiocyanate in the presence of a base. The reaction proceeds through the formation of an intermediate isothiocyanate, which then reacts with the triazole ring to yield ETDT. The synthesis of ETDT has been optimized to produce high yields and purity.
Applications De Recherche Scientifique
ETDT has been extensively studied for its potential therapeutic applications. It has been shown to possess a wide range of pharmacological properties, including anti-inflammatory, analgesic, anticonvulsant, and antitumor activities. ETDT has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
Formule moléculaire |
C17H20N6OS2 |
|---|---|
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
N-[[5-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl]-2-methylpropanamide |
InChI |
InChI=1S/C17H20N6OS2/c1-5-13-20-21-17-23(13)22-15(26-17)11-7-6-10(4)12(8-11)18-16(25)19-14(24)9(2)3/h6-9H,5H2,1-4H3,(H2,18,19,24,25) |
Clé InChI |
SLGCFTTUXQXQSL-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)C)NC(=S)NC(=O)C(C)C |
SMILES canonique |
CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)C)NC(=S)NC(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-thiophenecarboxamide](/img/structure/B277993.png)
![2-(4-chlorophenoxy)-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B277995.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B277996.png)
![4-bromo-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B277998.png)
![3-bromo-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278000.png)
![3,4-dimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278002.png)
![2-fluoro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278003.png)
![3-fluoro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278006.png)
![4-isopropoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278007.png)
![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide](/img/structure/B278010.png)

![N-(3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B278013.png)

![N-(3-{[(2-chlorophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B278016.png)